Guanosine 5'-diphosphate

Descripción

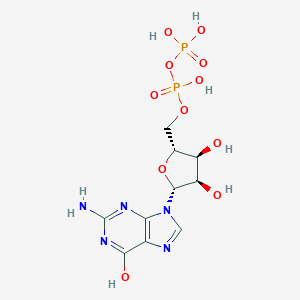

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

9H-carbazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8,13H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJOBWOGCFQCDNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N |

Source

|

| Record name | CARBAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19954 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51555-21-6 |

Source

|

| Record name | Polycarbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51555-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4020248 |

Source

|

| Record name | Carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Carbazole appears as white crystals, plates, leaflets or light tan powder. Sublimes readily. Exhibits strong fluorescence and long phosphorescence on exposure to ultraviolet light. (NTP, 1992), White solid; [Hawley] Sublimes readily; Exhibits strong fluorescence and long phosphorescence on exposure to ultraviolet light; [CAMEO] Faintly beige powder; [MSDSonline] |

Source

|

| Record name | CARBAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19954 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4216 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

671 °F at 760 mmHg (NTP, 1992), 354.6 °C |

Source

|

| Record name | CARBAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19954 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

220.0 °C (428.0 °F) - closed cup |

Source

|

| Record name | Carbazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), In water, 1.80 mg/L at 25 °C, In water, 1.20 mg/L at 20 °C, 1 gram dissolves in 3 mL quinoline, 6 mL pyridine, 9 mL acetone, 2 mL acetone at 50 °C, 35 mL ether, 120 mL benzene, 135 mL absolute alcohol; slightly soluble in petroleum ether, chlorinated hydrocarbons, acetic acid; dissolves in concentrated sulfuric acid without decomposition, Slightly soluble in pyrimidine, carbon disulfide; soluble in hot chloroform, toluene |

Source

|

| Record name | CARBAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19954 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.1 at 64 °F (NTP, 1992) - Denser than water; will sink, 1.10 at 18 °C/4 °C |

Source

|

| Record name | CARBAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19954 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

400 mmHg at 613 °F (NTP, 1992), 0.00000137 [mmHg], 1.5X10-6 mm Hg at 25 °C (extrapolated) |

Source

|

| Record name | CARBAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19954 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4216 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Carbazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from alcohol, benzene, toluene, glacial acetic acid, White crystals, White crystals, plates, leaflets or light tan powder | |

CAS No. |

86-74-8, 105184-46-1 |

Source

|

| Record name | CARBAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19954 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Carbazole, labeled with carbon-14 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105184-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07301 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CARBAZOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3498 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Carbazole | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P2197HHHN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Carbazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

473 to 475 °F (NTP, 1992), 245 °C |

Source

|

| Record name | CARBAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19954 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Linchpin of Inactivity: Guanosine 5'-diphosphate's Fundamental Role in the G-Protein Cycle

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The heterotrimeric G-protein cycle is a cornerstone of cellular signaling, translating a vast array of extracellular stimuli into intracellular responses. While the GTP-bound "on" state is often the focus of signaling studies, the Guanosine 5'-diphosphate (GDP)-bound "off" state is equally critical for maintaining signal fidelity and cellular homeostasis. This technical guide provides an in-depth examination of the fundamental role of GDP. It serves as a molecular anchor, ensuring G-proteins remain quiescent until specifically activated. We will explore the structural basis of GDP-mediated inactivation, the kinetics of its dissociation as the cycle's rate-limiting step, and the methodologies used to probe these interactions, offering a comprehensive resource for professionals in biomedical research and drug discovery.

The G-Protein Cycle: A Paradigm of Molecular Switching

G-protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors, mediating responses to hormones, neurotransmitters, and sensory stimuli.[1] Their signaling capacity is executed by heterotrimeric G-proteins, composed of Gα, Gβ, and Gγ subunits.[2][3] The G-protein functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[4][5] The identity of the bound guanine nucleotide dictates the protein's conformation and its ability to interact with downstream effectors.[4][5] In this cycle, GDP is not a passive placeholder but an active restraint, fundamentally defining the basal, inactive state of the signaling pathway.

The Inactive State: A Stable Ternary Complex Locked by GDP

In its basal state, the G-protein exists as a heterotrimer with GDP tightly secured in the nucleotide-binding pocket of the Gα subunit.[2][3][6] This GDP-bound conformation confers high affinity for the Gβγ dimer.[2] The association of Gα-GDP with Gβγ is crucial, as the Gβγ dimer acts as a guanine nucleotide dissociation inhibitor (GDI), increasing the affinity of Gα for GDP by over 100-fold and further stabilizing the inactive complex.[7] This ternary Gα(GDP)-βγ complex is the resting state, unable to engage downstream effectors and awaiting an activation signal.[8]

Structurally, the GDP molecule is coordinated by specific motifs within the Gα subunit, including the P-loop and two dynamic "switch" regions (Switch I and Switch II).[2][9] In the GDP-bound state, these switch regions are in a conformation that prevents interaction with effector proteins, effectively locking the G-protein in the "off" position.[2][9]

Caption: The stable, inactive G-protein heterotrimer locked by GDP.

Activation: GDP Dissociation as the Rate-Limiting Step

The activation of a G-protein is initiated when an agonist binds to a corresponding GPCR, inducing a conformational change in the receptor.[3][6] The activated GPCR then functions as a Guanine Nucleotide Exchange Factor (GEF) for the G-protein.[2][10][11] It engages the Gα subunit, causing a conformational change that disrupts the nucleotide-binding pocket.[1] This allosteric interaction drastically reduces the affinity of Gα for GDP, promoting its release.[2][11]

The dissociation of GDP is the essential, rate-limiting step for the activation of the entire signaling cascade.[7][12][13] Once GDP is released, the nucleotide-binding site is transiently empty. Due to the significantly higher intracellular concentration of GTP relative to GDP (approximately a 10:1 ratio), GTP rapidly binds to the vacant site.[1][7][12] The binding of GTP induces a major conformational change in the Gα subunit's switch regions, leading to its dissociation from both the Gβγ dimer and the GPCR.[8][14][15] The now-active Gα-GTP and the freed Gβγ dimer can independently modulate the activity of various downstream effectors, such as enzymes and ion channels.[2][8]

Caption: The G-protein activation pathway, highlighting GDP release.

Deactivation: Return to the GDP-Bound State

The signaling event is terminated when the Gα subunit hydrolyzes its bound GTP back to GDP. This is accomplished through its intrinsic GTPase activity.[8] This process is often dramatically accelerated by GTPase-Activating Proteins (GAPs), most notably the family of Regulators of G-protein Signaling (RGS) proteins.[16][17][18] Once GTP is hydrolyzed, the Gα subunit reverts to its GDP-bound conformation, losing its affinity for its effector and regaining high affinity for the Gβγ dimer. The re-association of Gα-GDP and Gβγ reconstitutes the inactive heterotrimer, terminating the signal and resetting the system for a new cycle.[8][14]

Quantitative Data on GDP/GTP Interactions

The dynamics of the G-protein cycle are governed by the concentrations and binding affinities of the guanine nucleotides.

| Parameter | Typical Value / Range | Significance |

| Cellular [GDP] | ~30 µM | Ensures rebinding to Gα to maintain the inactive state. |

| Cellular [GTP] | ~300 µM | The ~10-fold excess ensures rapid GTP binding after GDP release.[1][7][12] |

| Kd of Gα for GDP | Low nanomolar (nM) | Reflects the very high affinity and stability of the inactive complex.[7] |

| koff for GDP (basal) | Very slow (~0.01-0.1 min-1) | Confirms GDP dissociation is the slow, rate-limiting step.[7] |

| koff for GDP (GPCR-catalyzed) | Significantly increased | The GEF activity of the GPCR accelerates this rate-limiting step. |

Key Experimental Protocols

Nucleotide Dissociation Assay ([³⁵S]GTPγS Binding)

Objective: To measure the rate of GDP dissociation from the Gα subunit, which is the rate-limiting step for the binding of a non-hydrolyzable GTP analog.

Methodology:

-

Preparation: Purified G-protein heterotrimers are pre-loaded with non-radioactive GDP.

-

Reaction Initiation: The reaction is initiated by adding a saturating concentration of [³⁵S]GTPγS (a slowly hydrolyzable GTP analog). The rate of [³⁵S]GTPγS binding is limited by the rate at which the pre-bound GDP dissociates.

-

Time Course: At various time points, aliquots of the reaction are removed and filtered through nitrocellulose membranes. The membranes bind the G-protein-[³⁵S]GTPγS complex but allow free [³⁵S]GTPγS to pass through.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The amount of bound [³⁵S]GTPγS is plotted against time. The data are fitted to a single exponential function to determine the observed rate constant (kobs), which reflects the rate of GDP dissociation (koff). This assay can be performed in the presence and absence of an activated GPCR to quantify its GEF activity.[19]

Caption: Workflow for a [³⁵S]GTPγS binding assay to measure GDP dissociation.

Single-Turnover GTP Hydrolysis Assay

Objective: To measure the intrinsic or GAP-stimulated rate of GTP hydrolysis by Gα, returning it to the GDP-bound state.

Methodology:

-

Loading: Purified Gα subunits are incubated with [γ-³²P]GTP to form the active Gα-[γ-³²P]GTP complex. Unbound nucleotide is removed.

-

Reaction Initiation: The hydrolysis reaction is initiated (e.g., by raising the temperature or adding Mg²⁺). To measure GAP activity, an RGS protein is added.

-

Time Course: At various time points, the reaction is quenched by adding acid.

-

Separation: The released radioactive inorganic phosphate ([³²P]Pi) is separated from the unhydrolyzed [γ-³²P]GTP using a charcoal-binding step (charcoal binds the nucleotide but not the free phosphate).

-

Quantification: The amount of [³²P]Pi in the supernatant is measured by scintillation counting.

-

Data Analysis: The percentage of GTP hydrolyzed is plotted against time to determine the hydrolysis rate constant (kcat).[19]

Conclusion and Therapeutic Implications

This compound is the master regulator of the G-protein's inactive state. Its tight binding to the Gα subunit, reinforced by the Gβγ dimer, establishes a stable, quiescent complex that is essential for preventing spurious signaling. The GPCR-catalyzed release of GDP is the critical, rate-limiting checkpoint for signal initiation. Understanding the precise mechanisms governing the Gα-GDP interaction is therefore of paramount importance. For drug development professionals, stabilizing the GDP-bound state with small molecule inhibitors that prevent nucleotide exchange represents a promising therapeutic strategy for diseases driven by excessive G-protein signaling.[15] Continued research into the dynamics of the GDP-bound state will undoubtedly uncover further opportunities for targeted therapeutic intervention.

References

- 1. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 2. Regulation, Signaling and Physiological Functions of G-proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jackwestin.com [jackwestin.com]

- 4. m.youtube.com [m.youtube.com]

- 5. G protein - Wikipedia [en.wikipedia.org]

- 6. trc-p.nl [trc-p.nl]

- 7. Conformational Transitions and the Activation of Heterotrimeric G Proteins by G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Activation of G proteins by GTP and the mechanism of Gα-catalyzed GTP hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Guanine nucleotide exchange factor - Wikipedia [en.wikipedia.org]

- 11. A growing family of guanine nucleotide exchange factors is responsible for activation of Ras-family GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. G protein-mediated signal transduction: a molecular choreography of G protein activation after GTP binding - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. GTPase-activating protein - Wikipedia [en.wikipedia.org]

- 17. GTPase-activating proteins for heterotrimeric G proteins: regulators of G protein signaling (RGS) and RGS-like proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. annualreviews.org [annualreviews.org]

- 19. researchgate.net [researchgate.net]

The Discovery of Guanosine 5'-diphosphate: A Historical and Technical Overview

A foundational molecule in cellular bioenergetics and signaling, Guanosine 5'-diphosphate (GDP) was not discovered in a single, isolated event but rather emerged from the cumulative understanding of nucleic acids and their constituent nucleotides throughout the 19th and 20th centuries. This technical guide provides a historical perspective on the key discoveries that led to the identification and characterization of GDP, details of early experimental methodologies, and an overview of its fundamental biochemical roles as understood in the nascent years of molecular biology.

A Legacy of Discovery: From Nuclein to Nucleotides

The journey to identifying this compound began with the initial discovery of nucleic acids. In 1869, Swiss physician Friedrich Miescher first isolated a substance from the nuclei of white blood cells he termed "nuclein."[1] This groundbreaking work laid the foundation for future research into the chemical nature of the hereditary material.

Subsequent decades saw the gradual unraveling of the composition of these "nucleins." German biochemist Albrecht Kossel was instrumental in identifying the nitrogenous bases that are the building blocks of nucleic acids, including guanine, which he characterized in the late 19th century.[2] This was a crucial step towards understanding the diversity of nucleic acid components.

The early 20th century brought a more refined understanding of the structure of these molecules. Phoebus Levene, a Lithuanian-American biochemist, made significant contributions by identifying the carbohydrate component of nucleic acids (ribose and deoxyribose) and elucidating the fundamental structure of a nucleotide as a phosphate-sugar-base unit.[3] This structural framework was essential for the eventual identification of specific nucleotide species like GDP.

While a definitive first synthesis or isolation paper for this compound is not readily apparent in the historical literature under that specific name, its existence as a key intermediate in purine metabolism was implicitly understood with the elucidation of nucleotide biosynthesis and degradation pathways. The development of techniques like paper chromatography in the mid-20th century was pivotal for separating and identifying various nucleotides from biological extracts, which would have included GDP.

Early Experimental Methodologies for Nucleotide Analysis

The characterization of nucleotides like GDP in the mid-20th century relied on a combination of chemical and enzymatic methods, coupled with emerging chromatographic techniques.

Isolation and Purification of Nucleotides from Biological Sources

Early researchers would typically extract nucleotides from tissues or microorganisms using acid or alcohol precipitation to remove larger macromolecules like proteins and nucleic acids. A general workflow for the isolation of nucleotides from cellular material would have involved the following steps:

-

Homogenization: The biological sample (e.g., yeast, muscle tissue) was homogenized in a cold acid solution, such as trichloroacetic acid (TCA) or perchloric acid, to precipitate proteins and nucleic acids.

-

Centrifugation: The mixture was then centrifuged to pellet the precipitated macromolecules.

-

Neutralization and Extraction: The supernatant, containing the acid-soluble nucleotides, was carefully collected and neutralized. Further purification often involved adsorption onto activated charcoal, followed by elution with an ammoniacal ethanol solution.

-

Separation: The mixture of nucleotides was then separated using techniques like paper chromatography or ion-exchange chromatography.

Early Chromatographic Techniques

Paper chromatography was a cornerstone of early nucleotide research. This technique separated molecules based on their differential partitioning between a stationary phase (the paper) and a mobile phase (a solvent mixture). Different solvent systems were developed to achieve the separation of various purine and pyrimidine nucleotides. The separated nucleotides were then visualized under UV light and could be eluted from the paper for further analysis.

Characterization of this compound

Once isolated, the identity of GDP would have been confirmed through a series of characterization methods:

-

UV Spectroscopy: The purine ring of guanine exhibits a characteristic UV absorbance maximum at approximately 252 nm, which would have been used for its identification and quantification.

-

Phosphate Analysis: The number of phosphate groups was determined by measuring the amount of inorganic phosphate released upon acid hydrolysis. For GDP, a molar ratio of two phosphates to one guanosine would be expected.

-

Enzymatic Assays: Specific enzymes that act on nucleotides were used for structural confirmation. For instance, treatment with a phosphodiesterase would yield guanosine and two molecules of inorganic phosphate.

The Central Role of GDP in Metabolism and Signaling

The discovery and characterization of GDP were pivotal in understanding fundamental cellular processes. Its role as a key intermediate in the synthesis of Guanosine 5'-triphosphate (GTP), the primary energy currency for certain cellular functions and a building block for RNA, was quickly recognized.

The GDP/GTP Cycle: A Molecular Switch

One of the most critical functions of GDP is its role in the GDP/GTP cycle, which acts as a molecular switch to regulate a vast array of cellular processes. This cycle involves the interconversion of GDP and GTP, mediated by guanine nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs).

-

Inactive State: When bound to GDP, a GTPase protein is in an "off" or inactive state.

-

Activation: A GEF facilitates the release of GDP and the binding of GTP, switching the protein to its "on" or active conformation.

-

Inactivation: The intrinsic GTPase activity of the protein, often accelerated by a GAP, hydrolyzes GTP back to GDP, returning the protein to its inactive state.

This elegant switching mechanism is central to processes such as signal transduction, protein synthesis, and intracellular trafficking.

Visualizing the Historical and Functional Context

To better illustrate the relationships and processes described, the following diagrams are provided in the DOT language for Graphviz.

Caption: A timeline of key discoveries leading to the characterization of GDP.

Caption: The GDP/GTP cycle illustrating the molecular switch mechanism.

Concluding Remarks

The discovery of this compound was not a singular event but a culmination of decades of research that laid the groundwork for modern molecular biology. From the initial isolation of "nuclein" to the development of sophisticated analytical techniques, the scientific community gradually pieced together the structure and function of this vital molecule. The understanding of GDP's role in the GDP/GTP cycle, in particular, has had a profound impact on our comprehension of cellular regulation and has paved the way for numerous advancements in biochemistry and drug development. This historical perspective underscores the iterative and collaborative nature of scientific progress, where each discovery builds upon the last to illuminate the intricate workings of the cell.

References

An In-Depth Technical Guide to the Core Biochemical Properties of Guanosine 5'-diphosphate (GDP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanosine 5'-diphosphate (GDP) is a fundamental nucleotide that plays a central role in a multitude of cellular processes. Comprising the purine base guanine, a ribose sugar, and two phosphate groups, GDP is a critical component of cellular signaling, bioenergetics, and macromolecular synthesis. This technical guide provides a comprehensive overview of the core biochemical properties of GDP, with a focus on its interactions with G-proteins, the enzymes that modulate its levels, and its intracellular concentrations. Detailed experimental protocols and visual representations of key pathways are included to facilitate a deeper understanding and practical application of this knowledge in research and drug development.

Core Physicochemical Properties

This compound is a nucleoside diphosphate with the chemical formula C10H15N5O11P2.[1][2] Its molecular weight is 443.20 g/mol .[1] The structure consists of a guanine molecule linked to the 1' carbon of a ribose sugar, which is in turn esterified with a diphosphate group at the 5' position.

| Property | Value | Reference |

| Chemical Formula | C10H15N5O11P2 | [1][2] |

| Molecular Weight | 443.20 g/mol | [1] |

| CAS Number | 146-91-8 | [1] |

The Central Role of GDP in G-Protein Signaling

GDP is the cornerstone of the guanine nucleotide-binding protein (G-protein) cycle, which acts as a molecular switch in a vast array of signal transduction pathways.[3] G-proteins are in their inactive state when bound to GDP.[3] The exchange of GDP for Guanosine 5'-triphosphate (GTP) triggers a conformational change that activates the G-protein, allowing it to interact with downstream effectors.[3] This cycle is tightly regulated by Guanine nucleotide Exchange Factors (GEFs), which promote GDP dissociation, and GTPase-Activating Proteins (GAPs), which enhance the intrinsic GTPase activity of G-proteins to hydrolyze GTP back to GDP, thus terminating the signal.[3]

G-Protein Signaling Cycle

Quantitative Data

Binding Affinity of GDP to G-Proteins

The affinity of GDP for G-proteins is a critical determinant of the duration of the inactive state and the ease of activation. The dissociation constant (Kd) is a measure of this affinity, with a lower Kd indicating a higher affinity.

| G-Protein | Kd for GDP | Organism/System | Reference |

| AtGPA1 | 28 ± 12 µM | Arabidopsis thaliana | [4] |

| XLG2 | 177 ± 33 µM | Arabidopsis thaliana | [4] |

| Wild-type H-Ras | 68 pM | Human | [5] |

| H-Ras (G60A mutant) | 22.3 pM | Human | [5] |

| Rac1 | Not specified, but high affinity | Human | |

| RhoA | Not specified, but high affinity | Human | |

| Gαi1 | Nanomolar range | Human | [6] |

Enzyme Kinetics

The intracellular pool of GDP is maintained through the action of several enzymes. Guanylate kinase (GK) catalyzes the phosphorylation of GMP to GDP, while nucleoside diphosphate kinase (NDPK) can convert GDP to GTP.

Table 2: Kinetic Parameters of Guanylate Kinase (GMP as substrate)

| Enzyme Source | Km for GMP (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Bacillus subtilis GMK | 26 ± 3 | 19.1 ± 0.6 | 7.3 x 10⁵ | |

| Staphylococcus aureus GMK | 21 ± 2 | 16.2 ± 0.4 | 7.7 x 10⁵ | |

| Listeria monocytogenes GMK | 17 ± 2 | 12.1 ± 0.4 | 7.1 x 10⁵ |

Table 3: Kinetic Parameters of Nucleoside Diphosphate Kinase (various NDPs as substrates)

| Enzyme Source | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Dictyostelium discoideum | TDP | - | 1100 | 12 x 10⁶ | [7] |

| Dictyostelium discoideum | 3'-deoxyTDP | - | ~5.5-73 | 10³ - 5 x 10⁴ | [7] |

Intracellular Concentrations

The concentration of GDP within a cell can vary depending on the cell type and its metabolic state. It is generally accepted that the intracellular concentration of GTP is about 10-fold higher than that of GDP.[8]

| Cell Type | Intracellular GDP Concentration | Reference |

| E. coli | ~230 µM | [9] |

| Various normal and tumor cell lines | Variable, generally in the low micromolar range | [10] |

Note: Absolute quantification of intracellular nucleotide concentrations is complex and can be influenced by the extraction method and cell volume determination.[11]

Experimental Protocols

GDP/GTP Exchange Assay using Fluorescent Mant-GDP

This assay monitors the exchange of a fluorescent GDP analog (Mant-GDP) for non-fluorescent GTP, providing a real-time measurement of GEF activity.

Workflow:

Methodology:

-

Preparation of Mant-GDP Loaded GTPase:

-

Purify the GTPase of interest using standard chromatography techniques.[12]

-

Incubate the purified GTPase with a molar excess of Mant-GDP in a low-magnesium buffer containing EDTA to facilitate nucleotide exchange.[12]

-

Stop the loading reaction by adding a high concentration of MgCl2.[12]

-

Remove excess unbound Mant-GDP using a desalting column.[12]

-

-

Fluorescence Measurement:

-

In a fluorometer cuvette or microplate, add the Mant-GDP loaded GTPase in an appropriate assay buffer.[2]

-

Initiate the exchange reaction by adding the GEF and a large excess of unlabeled GTP.[13]

-

Monitor the decrease in fluorescence intensity at an emission wavelength of 440 nm (with excitation at 360 nm) over time.[2] The displacement of Mant-GDP by GTP leads to a decrease in fluorescence.[13]

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of time.

-

The initial rate of GDP/GTP exchange can be determined from the initial slope of the curve.

-

GTPγS Binding Assay

This endpoint assay measures the activation of G-proteins by quantifying the binding of a non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS.

Methodology:

-

Membrane Preparation:

-

Prepare cell membranes expressing the GPCR and G-protein of interest.[1]

-

-

Assay Setup:

-

In a 96-well filter plate, combine the cell membranes, a fixed concentration of [³⁵S]GTPγS, and varying concentrations of the agonist to be tested.[1]

-

Include control wells for total binding (no agonist) and non-specific binding (excess unlabeled GTPγS).[1]

-

Add GDP to the assay buffer to ensure that the G-proteins are in the inactive state at the start of the reaction.[1]

-

-

Incubation and Filtration:

-

Quantification and Data Analysis:

-

Dry the filter plate and add scintillation cocktail to each well.[1]

-

Measure the radioactivity in each well using a scintillation counter.[1]

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of agonist concentration to determine the EC50 and Emax values.

-

Conclusion

This compound is a deceptively simple molecule that lies at the heart of complex cellular regulation. Its dynamic interplay with G-proteins, governed by a host of regulatory proteins and enzymatic activities, dictates the flow of information from the extracellular environment to the cellular interior. A thorough understanding of the biochemical properties of GDP, including its binding affinities, the kinetics of its metabolic enzymes, and its intracellular concentrations, is paramount for researchers and drug development professionals seeking to modulate G-protein signaling pathways for therapeutic benefit. The experimental protocols and data presented in this guide provide a solid foundation for the quantitative investigation of GDP-mediated processes.

References

- 1. benchchem.com [benchchem.com]

- 2. Nucleotide binding assay using Mant-GDP [bio-protocol.org]

- 3. benchchem.com [benchchem.com]

- 4. biorxiv.org [biorxiv.org]

- 5. Characterization of a Ras mutant with identical GDP- and GTP-bound structures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of G proteins by GTP and the mechanism of Gα-catalyzed GTP hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Catalytic mechanism of nucleoside diphosphate kinase investigated using nucleotide analogues, viscosity effects, and X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gαs slow conformational transition upon GTP binding and a novel Gαs regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Absolute quantitation of intracellular metabolite concentrations by an isotope ratio-based approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bio-protocol.org [bio-protocol.org]

- 13. Guanine Nucleotide Exchange Assay Using Fluorescent MANT-GDP - PubMed [pubmed.ncbi.nlm.nih.gov]

Guanosine 5'-diphosphate: A Core Regulator in Cellular Signaling and Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Guanosine 5'-diphosphate (GDP) is a purine ribonucleoside diphosphate that plays a central and multifaceted role in cellular physiology. Far from being a mere inactive precursor to Guanosine 5'-triphosphate (GTP), GDP is a critical component in a multitude of signaling pathways, a key regulator of metabolic processes, and a crucial factor in cytoskeletal dynamics. Its binding to and dissociation from GTP-binding proteins (G-proteins) forms the fundamental basis of a molecular switch that governs a vast array of cellular responses. This technical guide provides a comprehensive overview of the structure and function of GDP, with a focus on its quantitative aspects, the experimental methodologies used to study it, and its intricate involvement in cellular signaling and metabolism.

The Structure of this compound

This compound is a nucleotide composed of three key components: the purine base guanine, the pentose sugar ribose, and a diphosphate group attached to the 5' carbon of the ribose.[1] The chemical formula for GDP is C10H15N5O11P2, and it has a molecular weight of approximately 443.20 g/mol .[1] The guanine base is linked to the 1' carbon of the ribose sugar, forming a β-N9-glycosidic bond. The diphosphate group is attached to the 5' hydroxyl group of the ribose via a phosphoester bond.

Key Structural Features:

-

Guanine Base: A purine derivative with a distinctive two-ring structure. It is responsible for the specific recognition by guanine nucleotide-binding proteins.

-

Ribose Sugar: A five-carbon sugar that provides the structural backbone of the nucleotide.

-

Diphosphate Group: Two phosphate groups linked by a high-energy phosphoanhydride bond. The presence of this diphosphate group, as opposed to the triphosphate group in GTP, is the basis for the "off" state in many molecular switches.

Quantitative Data on GDP and its Interactions

The cellular concentration and binding affinities of GDP are critical parameters that dictate its regulatory function. The intracellular ratio of GTP to GDP is generally maintained at approximately 10:1, ensuring that the cellular environment is primed for GTP-driven processes upon the release of GDP from G-proteins.[2][3]

| Parameter | Organism/System | Value | Reference |

| Intracellular Concentration | |||

| GTP:GDP Ratio | Mammalian Cells | ~10:1 | [2][3] |

| Ras-bound GDP | Parental NIH 3T3 cells | 509 fmol/mg protein | [4] |

| Ras-bound GDP | Ha-Ras overproducing NIH 3T3 cells | 5013 fmol/mg protein | [4] |

| Binding Affinities (Kd) | |||

| GDP to KRAS | In vitro | 10 nM | [5] |

| GDP to AtGPA1 | Arabidopsis thaliana | 28 ± 12 µM | [6] |

| GDP to XLG2 | Arabidopsis thaliana | 177 ± 33 µM | [6] |

The Multifaceted Functions of GDP

GDP's roles in the cell are diverse and of profound importance, ranging from the regulation of signal transduction to the control of metabolic pathways and cytoskeletal organization.

The GDP/GTP Switch in G-protein Signaling

The most well-characterized function of GDP is its role as the "off" switch in the G-protein cycle. G-proteins are a superfamily of molecular switches that cycle between an inactive, GDP-bound state and an active, GTP-bound state. This cycle is fundamental to a vast number of signal transduction pathways, including those initiated by G-protein coupled receptors (GPCRs).[7]

The cycle can be summarized as follows:

-

Inactive State: In the resting state, the G-protein is bound to GDP.

-

Activation: Upon stimulation, typically by an activated GPCR, a Guanine Nucleotide Exchange Factor (GEF) facilitates the dissociation of GDP from the G-protein.

-

GTP Binding: Due to the high intracellular concentration of GTP relative to GDP, GTP rapidly binds to the nucleotide-free G-protein.

-

Signal Transduction: The GTP-bound G-protein undergoes a conformational change, allowing it to interact with and activate downstream effector proteins.

-

Inactivation: The intrinsic GTPase activity of the G-protein, often accelerated by a GTPase Activating Protein (GAP), hydrolyzes GTP to GDP and inorganic phosphate (Pi).

-

Return to Inactive State: The G-protein is now bound to GDP and returns to its inactive conformation, ready for another cycle of activation.

The G-protein cycle, a fundamental cellular signaling mechanism.

Role in Cellular Metabolism

GDP is a key player in several metabolic pathways, acting as both a product and a regulator.

-

Gluconeogenesis: In the synthesis of glucose from non-carbohydrate precursors, the enzyme phosphoenolpyruvate carboxykinase (PEPCK) utilizes GTP to convert oxaloacetate to phosphoenolpyruvate, producing GDP in the process.[8][9] This is a crucial step in bypassing the irreversible pyruvate kinase reaction of glycolysis.

-

Krebs Cycle (Citric Acid Cycle): The enzyme succinyl-CoA synthetase can utilize GDP to generate GTP during the conversion of succinyl-CoA to succinate.[10] This GTP can then be readily converted to ATP.

-

Purine Metabolism: GDP is an intermediate in the de novo and salvage pathways of purine nucleotide biosynthesis.[7] It can be phosphorylated to GTP or dephosphorylated to guanosine monophosphate (GMP).

Regulation of Microtubule Dynamics

Microtubules, essential components of the cytoskeleton, are dynamic polymers of αβ-tubulin dimers. The nucleotide bound to the β-tubulin subunit (either GTP or GDP) profoundly influences microtubule stability. While GTP-tubulin promotes polymerization and stabilizes the microtubule plus-end, the hydrolysis of GTP to GDP within the microtubule lattice leads to mechanical strain and promotes depolymerization. Interestingly, GDP-tubulin can also be incorporated into growing microtubules, which can affect their dynamic instability by altering growth and shrinkage rates.

Experimental Protocols for Studying GDP

A variety of experimental techniques are employed to investigate the binding and functional effects of GDP.

Guanine Nucleotide Exchange Factor (GEF) Assay

This assay measures the ability of a GEF to promote the exchange of GDP for a fluorescently labeled GDP analog (e.g., MANT-GDP) on a GTPase.

Principle: The fluorescence of MANT-GDP changes upon binding to a GTPase. The addition of a GEF and an excess of unlabeled GTP will lead to the displacement of MANT-GDP, resulting in a decrease in fluorescence that can be monitored over time.

Detailed Methodology:

-

Preparation of Reagents:

-

Purified GTPase of interest.

-

Purified GEF of interest.

-

MANT-GDP (N-methylanthraniloyl-GDP).

-

Unlabeled GTP.

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT).

-

-

Loading of GTPase with MANT-GDP:

-

Incubate the GTPase with a 5 to 10-fold molar excess of MANT-GDP in the presence of EDTA (to chelate Mg2+ and facilitate nucleotide exchange) for 1-2 hours at room temperature in the dark.

-

Stop the loading reaction by adding an excess of MgCl2.

-

Remove unbound MANT-GDP using a desalting column.

-

-

Measurement of Nucleotide Exchange:

-

In a fluorescence plate reader, add the MANT-GDP-loaded GTPase to the assay buffer.

-

Initiate the reaction by adding the GEF and a high concentration of unlabeled GTP.

-

Monitor the decrease in fluorescence over time (Excitation ~360 nm, Emission ~440 nm).

-

The rate of fluorescence decrease is proportional to the GEF activity.

-

Experimental workflow for a GEF assay.

GTPγS Binding Assay

This functional assay measures the activation of G-proteins by monitoring the binding of a non-hydrolyzable GTP analog, [35S]GTPγS.

Principle: In the presence of an activating ligand for a GPCR, the associated G-protein releases GDP. The addition of radiolabeled [35S]GTPγS allows it to bind to the activated G-protein. The amount of bound radioactivity is then quantified as a measure of G-protein activation.

Detailed Methodology:

-

Preparation of Cell Membranes:

-

Prepare cell membranes expressing the GPCR of interest.

-

Resuspend the membranes in an appropriate assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 5 mM MgCl2).

-

-

Assay Setup:

-

In a 96-well filter plate, add the cell membranes, the ligand of interest (agonist), and a low concentration of GDP.

-

For non-specific binding control wells, add a high concentration of unlabeled GTPγS.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding [35S]GTPγS.

-

Incubate the plate at 30°C for 30-60 minutes.

-

-

Termination and Filtration:

-

Terminate the reaction by rapid filtration through the filter plate using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Dry the filter plate and add scintillation fluid to each well.

-

Measure the radioactivity using a scintillation counter.

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

Direct GDP Binding Assay (Radioligand Binding)

This assay directly measures the binding of radiolabeled GDP to a purified protein.

Principle: A radiolabeled version of GDP (e.g., [3H]GDP) is incubated with the protein of interest. The protein-ligand complex is then separated from the unbound ligand, and the amount of bound radioactivity is quantified to determine the binding affinity (Kd) and the number of binding sites (Bmax).

Detailed Methodology:

-

Reagents:

-

Purified protein of interest.

-

[3H]GDP.

-

Unlabeled GDP (for competition and non-specific binding determination).

-

Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2).

-

Wash buffer (ice-cold binding buffer).

-

Glass fiber filters.

-

-

Saturation Binding Assay:

-

Incubate a fixed amount of protein with increasing concentrations of [3H]GDP.

-

For each concentration, run a parallel set of tubes containing a high concentration of unlabeled GDP to determine non-specific binding.

-

Incubate to equilibrium.

-

Separate bound from free ligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Plot specific binding (total binding - non-specific binding) against the concentration of [3H]GDP to determine Kd and Bmax.

-

-

Competition Binding Assay:

-

Incubate a fixed amount of protein with a fixed concentration of [3H]GDP and increasing concentrations of an unlabeled competitor.

-

Separate bound from free ligand and quantify radioactivity as above.

-

Plot the percentage of [3H]GDP binding against the concentration of the competitor to determine the IC50, from which the Ki can be calculated.

-

Conclusion

This compound is a cornerstone of cellular regulation. Its deceptively simple structure belies a complex and critical involvement in a vast network of signaling and metabolic pathways. For researchers in basic science and drug development, a thorough understanding of GDP's structure, its quantitative interactions with cellular machinery, and the experimental methodologies to probe its function is indispensable. The continued exploration of the nuanced roles of GDP will undoubtedly unveil new therapeutic targets and deepen our understanding of the intricate workings of the cell.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. Absolute quantitation of intracellular metabolite concentrations by an isotope ratio-based approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Methods to measure the intracellular concentration of unlabeled compounds within cultured cells using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jurnal.unpad.ac.id [jurnal.unpad.ac.id]

- 7. Human Metabolome Database: Showing metabocard for Guanosine diphosphate (HMDB0001201) [hmdb.ca]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Extraction and detection of guanosine 5′-diphosphate-3′-diphosphate in amino acid starvation cells of Clavibacter michiganensis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A structure-based benchmark for protein–protein binding affinity - PMC [pmc.ncbi.nlm.nih.gov]

The GDP-GTP Exchange Cycle: A Technical Guide to the Core of Signal Transduction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular communication relies on a sophisticated network of signaling pathways that translate extracellular cues into specific intracellular responses. At the heart of many of these pathways lies a fundamental molecular switch: the GDP-GTP exchange cycle. This process, governed by GTP-binding proteins (G-proteins), dictates the flow of information for a vast array of cellular functions, from proliferation and differentiation to apoptosis and motility.[1][2] Dysregulation of this critical cycle is a hallmark of numerous diseases, including cancer and cardiovascular disorders, making its components prime targets for therapeutic intervention.[3][4] This in-depth technical guide provides a comprehensive overview of the core mechanics of the GDP-GTP exchange cycle, its key molecular players, quantitative kinetic data, detailed experimental protocols, and visualizations of the underlying processes.

Core Components of the GDP-GTP Exchange Cycle

The GDP-GTP exchange cycle is orchestrated by three main classes of proteins:

-

G-Proteins (GTPases): These proteins act as molecular switches, cycling between an inactive, guanosine diphosphate (GDP)-bound state and an active, guanosine triphosphate (GTP)-bound state.[1][5] This family includes both large heterotrimeric G-proteins, which are composed of α, β, and γ subunits and are often coupled to G-protein-coupled receptors (GPCRs), and small monomeric GTPases like those of the Ras superfamily.[6][7] The binding of GTP induces a conformational change that allows the G-protein to interact with and modulate the activity of downstream effector proteins.[8]

-

Guanine Nucleotide Exchange Factors (GEFs): GEFs are the activators of G-proteins.[1] They bind to the inactive, GDP-bound G-protein and catalyze the dissociation of GDP.[1] Due to the significantly higher intracellular concentration of GTP compared to GDP (approximately 10:1), GTP readily binds to the now-empty nucleotide-binding pocket, leading to the activation of the G-protein.[1]

-

GTPase-Activating Proteins (GAPs): GAPs are the deactivators of G-proteins. They enhance the intrinsic, and typically slow, GTPase activity of the G-protein, accelerating the hydrolysis of GTP to GDP and inorganic phosphate (Pi).[9][10] This returns the G-protein to its inactive state, thus terminating the signal.[9]

The GDP-GTP Exchange Cycle: A Step-by-Step Process

The cycle can be summarized in the following key steps:

-

Resting State: In the absence of an activating signal, the G-protein is in its inactive state, bound to GDP.

-

Activation (GEF-Mediated): An upstream signal, such as the binding of a ligand to a GPCR, recruits and activates a specific GEF.[3] The GEF then interacts with the G-protein, promoting the release of GDP.[1]

-

GTP Binding: With the nucleotide-binding site now vacant, a molecule of GTP, which is abundant in the cytosol, binds to the G-protein.[1]

-

Active State and Downstream Signaling: The binding of GTP induces a conformational change in the G-protein, switching it to its active state. The activated G-protein can then interact with and modulate the activity of its specific downstream effector proteins, propagating the signal.[9] For example, activated Ras can stimulate the MAP kinase cascade, which is involved in cell growth and division.[11]

-

Inactivation (GAP-Mediated): A GAP specific to the G-protein binds to the active GTP-bound complex and accelerates the hydrolysis of GTP to GDP.[9] Some GAPs achieve this by inserting a catalytic residue, often an "arginine finger," into the active site of the GTPase, which stabilizes the transition state of the hydrolysis reaction.[12]

-

Return to Resting State: Once GTP is hydrolyzed to GDP, the G-protein reverts to its inactive conformation, dissociates from its effector, and is ready to begin a new cycle.

Quantitative Data in G-Protein Signaling

The kinetics of the GDP-GTP exchange cycle are crucial for determining the duration and amplitude of a cellular signal. Below is a table summarizing representative kinetic parameters for components of this cycle. These values can vary depending on the specific proteins, cell type, and experimental conditions.

| Parameter | Description | Typical Range | G-Protein System Example |

| kon (GTP) | Rate constant for GTP binding to a nucleotide-free G-protein. | 105 - 107 M-1s-1 | Ras |

| koff (GDP) | Rate constant for GDP dissociation from an inactive G-protein. | 10-5 - 10-3 s-1 | Ras |

| Kd (GDP) | Dissociation constant for GDP, indicating binding affinity. | 1 - 100 nM | Heterotrimeric Gα |

| kcat (GEF) | Catalytic rate of nucleotide exchange stimulated by a GEF. | 0.1 - 100 s-1 | Sos1 (a Ras GEF) |

| kcat (GAP) | Catalytic rate of GTP hydrolysis stimulated by a GAP. | 1 - 100 s-1 | p120GAP (a Ras GAP) |

| Intrinsic khyd | Intrinsic rate of GTP hydrolysis by the G-protein alone. | 10-4 - 10-2 s-1 | Ras |

Note: These are approximate values and can vary significantly based on experimental conditions and the specific proteins involved.

Experimental Protocols for Studying the GDP-GTP Exchange Cycle

A variety of in vitro assays are employed to dissect the molecular mechanisms of the GDP-GTP exchange cycle.

GTP Binding Assays

These assays are designed to measure the binding of GTP or its analogs to a G-protein, often to assess the activity of GEFs. A common method is the [35S]GTPγS binding assay .

Principle: This assay uses a non-hydrolyzable, radiolabeled analog of GTP, [35S]GTPγS.[13] When a G-protein is activated by a GEF, it releases GDP and can then bind [35S]GTPγS.[14] Since [35S]GTPγS is resistant to hydrolysis by GAPs, it remains bound to the G-protein, allowing for the accumulation and quantification of the active G-protein-ligand complex.[13][14]

Detailed Methodology:

-

Reaction Setup: In a microplate well, combine purified G-protein, a source of GEF activity (e.g., purified GEF or cell membranes containing activated receptors), and the compound of interest (e.g., a potential GEF inhibitor). The reaction is typically performed in a buffer containing MgCl2 and GDP.[15]

-

Initiation: Start the reaction by adding [35S]GTPγS to the mixture.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time to allow for nucleotide exchange and binding.

-

Termination and Filtration: Stop the reaction by rapid filtration through a filter plate (e.g., glass fiber) that retains the G-protein-[35S]GTPγS complex but allows unbound radioligand to pass through.[16]

-

Washing: Wash the filters with ice-cold buffer to remove any remaining unbound [35S]GTPγS.[16]

-

Quantification: After drying the filter plate, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter. The amount of radioactivity is directly proportional to the amount of activated G-protein.[16]

GTP Hydrolysis Assays

These assays measure the rate of GTP hydrolysis to GDP and inorganic phosphate (Pi), which is a direct measure of GAP activity. The malachite green assay is a common colorimetric method.

Principle: This assay quantifies the amount of free phosphate released during the GTP hydrolysis reaction.[17] Malachite green in the presence of molybdate forms a colored complex with inorganic phosphate, and the absorbance of this complex can be measured spectrophotometrically.[17]

Detailed Methodology:

-

Reaction Setup: In a microplate well, combine the purified G-protein pre-loaded with GTP and the purified GAP or a compound being tested for GAP activity.

-

Incubation: Incubate the reaction at a specific temperature (e.g., 37°C) for various time points.[17]

-

Reaction Termination and Color Development: At each time point, stop the reaction by adding a malachite green-molybdate reagent.[17] This reagent is acidic and will quench the enzymatic reaction.[17]

-

Measurement: After a short incubation to allow for color development, measure the absorbance at approximately 620-650 nm using a microplate reader.[17]

-

Data Analysis: Generate a standard curve using known concentrations of phosphate. Use this curve to determine the concentration of phosphate released in the experimental samples. The rate of GTP hydrolysis can then be calculated.[17] A real-time alternative involves using a fluorescently labeled phosphate-binding protein, which increases in fluorescence upon binding to the released phosphate.[18]

Nucleotide Exchange Assays

These assays directly monitor the exchange of GDP for GTP, providing kinetic information about GEF activity. A widely used method involves fluorescently labeled nucleotides .

Principle: This assay utilizes a fluorescent analog of GDP, such as N-methylanthraniloyl-GDP (mant-GDP), which exhibits a change in fluorescence upon binding to the G-protein.[19][20] The displacement of mant-GDP by unlabeled GTP, catalyzed by a GEF, results in a decrease in fluorescence that can be monitored in real-time.[21]

Detailed Methodology:

-

Loading the G-protein: First, the purified G-protein is loaded with mant-GDP by incubation in the presence of EDTA to chelate Mg2+ ions, which facilitates nucleotide exchange. The loading reaction is then stopped by the addition of excess MgCl2.

-

Reaction Setup: In a fluorometer cuvette or microplate, the mant-GDP-loaded G-protein is mixed with a GEF and the compound of interest.

-

Initiation and Measurement: The exchange reaction is initiated by the addition of a high concentration of unlabeled GTP. The decrease in fluorescence is then monitored over time using a fluorometer with appropriate excitation and emission wavelengths for the mant fluorophore.

-

Data Analysis: The rate of fluorescence decay is proportional to the rate of nucleotide exchange. This allows for the determination of kinetic parameters of the GEF-catalyzed reaction.

Visualizing the GDP-GTP Exchange Cycle and Signaling Pathways

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex relationships within the GDP-GTP exchange cycle and its associated signaling pathways.

References

- 1. Guanine nucleotide exchange factor - Wikipedia [en.wikipedia.org]

- 2. RAS Signaling Pathway - Creative Biolabs [creativebiolabs.net]

- 3. cusabio.com [cusabio.com]

- 4. news-medical.net [news-medical.net]

- 5. researchgate.net [researchgate.net]

- 6. journals.physiology.org [journals.physiology.org]

- 7. cusabio.com [cusabio.com]

- 8. researchgate.net [researchgate.net]

- 9. GTPase-activating protein - Wikipedia [en.wikipedia.org]

- 10. GTPase-activating proteins: helping hands to complement an active site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ras GTPase - Wikipedia [en.wikipedia.org]

- 12. Understanding the catalytic mechanism of GTPase-activating proteins: demonstration of the importance of switch domain stabilization in the stimulation of GTP hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. resources.revvity.com [resources.revvity.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Real-time in vitro measurement of GTP hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Guanine Nucleotide Exchange Assay Using Fluorescent MANT-GDP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. academic.oup.com [academic.oup.com]

The Physiological Concentration of Guanosine 5'-diphosphate in Mammalian Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanosine 5'-diphosphate (GDP) is a critical purine nucleotide that plays a central role in a multitude of cellular processes. Beyond its fundamental role as a precursor for the synthesis of Guanosine 5'-triphosphate (GTP), a primary cellular energy currency, GDP is a key signaling molecule, particularly in the regulation of G-protein and Ras superfamily signaling pathways. The intracellular concentration of GDP is tightly regulated and serves as a critical determinant of the activation state of these molecular switches, thereby influencing a vast array of physiological and pathological processes, including cell growth, differentiation, and signal transduction. An accurate understanding of the physiological concentrations of GDP in various mammalian cells and tissues is therefore paramount for researchers in molecular biology, pharmacology, and drug development. This guide provides a comprehensive overview of the current knowledge on intracellular GDP concentrations, detailed methodologies for its quantification, and a description of its role in key signaling pathways.

Quantitative Data on Intracellular GDP Concentration

The precise intracellular concentration of this compound can vary depending on the cell type, metabolic state, and the specific subcellular compartment. The available data, while not exhaustive, provides valuable insights into the physiological range of GDP levels in mammalian cells.

| Cell Type/Tissue | GDP Concentration | Method of Measurement | Reference |

| Human Cells (General) | ~40 µM | Not specified | [1] |

| NIH 3T3 Fibroblasts (Parental) | 509 fmol/mg of cellular protein (Ras-bound) | Enzyme-based methods | [2][3] |

| NIH 3T3 Fibroblasts (Ha-Ras overexpressing) | 7008 fmol/mg of cellular protein (Ras-bound) | Enzyme-based methods | [2] |

| NIH 3T3 Fibroblasts (Activated Ha-Ras overexpressing) | 5013 fmol/mg of cellular protein (Ras-bound) | Enzyme-based methods | [2] |

| HepG2 (Hepatocellular Carcinoma) Cells | Intracellular concentration increased by 35% upon treatment with 200 µM GDP | ELISA | [4] |

Key Signaling Pathways Involving GDP